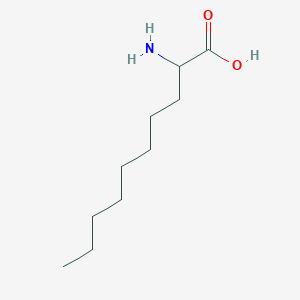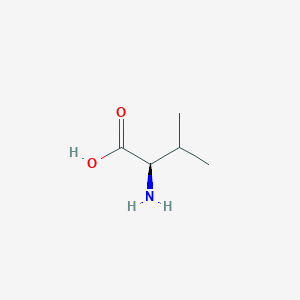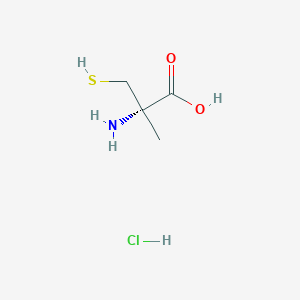
2-Aminodecanoic acid
Vue d'ensemble
Description
2-Aminodecanoic acid is an organic compound with the molecular formula C10H21NO2. It is a type of amino acid characterized by the presence of an amino group (-NH2) attached to the second carbon of a decanoic acid chain. This compound is known for its crystalline structure, appearing as colorless or slightly yellow crystals. It is soluble in water, acids, bases, and various organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminodecanoic acid can be synthesized through several methods:
Ammonolysis of Decanoic Acid Derivatives: One common method involves the reaction of decanoic acid derivatives with ammonia.
Enzymatic Hydrolysis: Another method involves the use of enzymes such as aminoacylase from Aspergillus species.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes:
Step 1: Sodium ethoxide in ethanol is used to initiate the reaction.
Step 2: The intermediate product is then treated with acetonitrile under heating conditions.
Analyse Des Réactions Chimiques
2-Aminodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Aminodecanoic acid has diverse applications in scientific research:
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-aminodecanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Membrane Interaction: The hydrophobic nature of the decanoic acid chain allows it to interact with lipid membranes, potentially disrupting membrane integrity and function.
Comparaison Avec Des Composés Similaires
2-Aminodecanoic acid can be compared with other similar compounds such as:
2-Aminododecanoic Acid: This compound has a longer carbon chain, resulting in different solubility and reactivity properties.
2-Aminocaprylic Acid: With a shorter carbon chain, this compound exhibits different physical and chemical characteristics.
11-Aminoundecanoic Acid: Another similar compound with unique applications in polymer synthesis and material science.
Uniqueness: this compound is unique due to its specific chain length and the presence of an amino group at the second carbon position, which imparts distinct reactivity and solubility properties compared to its analogs .
Propriétés
IUPAC Name |
2-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-16-4, 84277-81-6 | |
| Record name | NSC206259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















